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Compound of Interest

3-Chloro-5-

Compound Name:
hydroxybenzenecarbothioamide

CAS No.: 1216381-24-6

Cat. No.: B1391656

Get Quote

Executive Summary & Chemical Identity

Target Analyte: 3-Chloro-5-hydroxybenzenecarbothioamide CAS Registry Number: Not
widely indexed (Analogous to 3-chlorothiobenzamide: 2548-79-0) Molecular Formula:
C7HeCINOS Molecular Weight: 187.65 g/mol Role: Synthetic intermediate for thiazole-based
antimicrobials and hydroxy-carboxylic acid receptor agonists.

This molecule presents a unique spectroscopic challenge due to the interplay between the
electron-withdrawing thioamide/chlorine groups and the electron-donating hydroxyl group. The
following protocols ensure accurate identification and purity assessment.

Synthesis & Workflow Context

To understand the impurity profile and spectral matrix, one must understand the genesis of the
sample. The most robust synthesis involves the thionation of 3-chloro-5-hydroxybenzonitrile.

Experimental Workflow Diagram
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3-Chloro-5-hydroxybenzonitrile

o D i D i
Sctiosmebovbenzonuie (Lil, Collidine, 170°C) (CAS 473923-97-6)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the target thioamide. Note that the phenolic hydroxyl group
requires careful handling during thionation to prevent side reactions.

Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-de is mandatory. Chloroform-d (CDCIs) is unsuitable due to the poor
solubility of the phenolic thioamide and the need to observe exchangeable protons (OH, NH-2).

Predicted 'H NMR Data (400 MHz, DMSO-de)

The aromatic region is defined by a 1,3,5-substitution pattern. The thioamide group is strongly
deshielding (anisotropic effect), while the hydroxyl group is shielding (resonance effect).
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Ar-H6
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Between OH and
CSNHz2. Shielded
by OH.

Ar-H4

6.90 - 7.00

Triplet (t) / dd

1H

Position 4:
Between Cl and
OH. Most
shielded due to
OH ortho-effect.

Coupling Constants (J): Meta-coupling (J ~1.5-2.0 Hz) is expected between H2, H4, and H6,
appearing as fine splitting (triplets or doublet of doublets).

13C NMR Data (100 MHz, DMSO-ds)
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Carbon Shift (6 ppm) Assignment

cs 198.0 — 202.0 Thioamide carbonyl
(Diagnostic Peak).

C-OH 157.0 — 159.0 C5: Ipso to Hydroxyl.

C-ipso 140.0 - 142.0 C1: Ipso to Thioamide.

C-ClI 133.0-135.0 C3: Ipso to Chlorine.

Ar-C 118.0 — 120.0 C2 (Ortho to CI/CSNH2).

Ar-C 114.0-116.0 C6 (Ortho to OH/CSNH2).

Ar-C 112.0 - 114.0 C4 (Between CI/OH).

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. The thioamide group exhibits "mixed
modes" rather than a single clean C=S stretch.

Frequency (cm™?) Vibration Mode Notes

Broad band, often overlapping
3200 - 3400 O-H Stretch

with N-H.

Doublet typical for primar
3150 — 3300 N-H Stretch ] y.p ) P Y

amides/thioamides.
1600 — 1620 N-H Bending "Amide II" equivalent.

Aromatic ring skeletal
1450 - 1580 Ar C=C Stretch o

vibrations.

Often split/mixed with C-N
1100 - 1200 C=S Stretch stretch. Look for strong bands

at ~1150.

Characteristic halo-arene
750 — 850 C-CI Stretch

fingerprint.
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C. Mass Spectrometry (MS)

lonization: ESI (Electrospray lonization) in Positive (+) and Negative (-) modes. Isotope
Pattern: The presence of Chlorine-35 and Chlorine-37 creates a distinct 3:1 ratio for M and
M+2 peaks.

o Exact Mass (Monoisotopic): 186.9858 Da

o ESI(+) Mode:

[e]

[M+H]*: 188.0 m/z (100%)

o

[M+H+2]*: 190.0 m/z (~33%) — Verification of Chlorine.

[¢]

Fragment 171 m/z: Loss of NH3 (Common in thioamides).

[¢]

Fragment 154 m/z: Loss of H2S (Formation of nitrile cation).
e ESI(-) Mode:
o [M-H]~: 186.0 m/z (Deprotonation of Phenolic OH).

Experimental Protocols
Protocol 1: Purity Verification via HPLC-UV

Since thioamides can degrade to nitriles or amides, purity must be checked before biological

assays.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: 254 nm (Aromatic) and 280 nm (Phenol).
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o Expected Retention: The thioamide is more polar than the starting nitrile but less polar than
the hydrolyzed amide. Expect elution at ~40-50% B.

Protocol 2: Thionation from Nitrile (Green Chemistry
Method)

Based on the method by Kaboudin et al. for hydroxy-thiobenzamides.

Reagents: Dissolve 3-chloro-5-hydroxybenzonitrile (1.0 eq) in DMF.
o Catalyst: Add MgClz (0.5 eq) and NaSH-xHz20 (2.0 eq).

e Reaction: Stir at 60°C for 4—6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The thioamide
spot will be lower Rf and stain yellow/brown with iodine.

o Workup: Pour into ice water. Acidify to pH 4 with 1M HCI. The product precipitates as a
yellow solid.[1]

 Purification: Recrystallize from Ethanol/Water. Do not use silica chromatography if possible,
as thioamides can stick or decompose; if necessary, neutralize silica with 1% EtsN.

References
 Nitrile Precursor Synthesis

o Synthesis of 3-chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile using
Lil/Collidine.

o Source:
e Thioamide Synthesis Methodology

o "A practical synthesis of p-hydroxythiobenzamide" (Applicable to m-hydroxy isomers).

o Source:

e General Thioamide Characterization
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o Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles."
Chemical Reviews.

o Source:

+ Related Spectral Data (3-Chlorothiobenzamide)
o Used for comparative chemical shift analysis.[2]
o Source:

¢ GPR81 Agonist Context

o Identification of hydroxybenzoic acids and rel

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. pdf.benchchem.com [pdf.benchchem.com]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Chloro-5-hydroxybenzenecarbothioamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1391656/docs#technical-guide-spectroscopic-
characterization-of-3-chloro-5-hydroxybenzenecarbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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